

Spectroscopic Data of 2,6-Difluoro-4-iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluoro-4-iodobenzaldehyde

Cat. No.: B1392979

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde with the chemical formula $C_7H_3F_2IO$.^[1]^[2] Its molecular weight is 268.00 g/mol .^[1] This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials, owing to its unique substitution pattern that offers multiple reaction sites. The presence of two fluorine atoms, an iodine atom, and an aldehyde group on the benzene ring imparts distinct chemical and spectroscopic properties. This guide provides an in-depth analysis of the expected spectroscopic data for **2,6-Difluoro-4-iodobenzaldehyde**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and utilization.

While a comprehensive set of experimentally-verified spectra for this specific molecule is not readily available in published literature or public databases, this guide will leverage data from analogous compounds and established principles of spectroscopic interpretation to provide a robust predictive analysis.

Molecular Structure and Key Features

The structure of **2,6-Difluoro-4-iodobenzaldehyde** features a benzaldehyde core with fluorine atoms at positions 2 and 6, and an iodine atom at position 4. This substitution pattern leads to a C_{2v} symmetry in the molecule, which will be reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2,6-Difluoro-4-iodobenzaldehyde**, ^1H NMR, ^{13}C NMR, and ^{19}F NMR are particularly informative.

^1H NMR Spectroscopy

Expected Spectral Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.3	Triplet (t)	1H	Aldehydic proton (-CHO)
~7.8	Doublet (d)	2H	Aromatic protons (H-3, H-5)

Interpretation:

The ^1H NMR spectrum is expected to be relatively simple. The aldehydic proton will appear as a downfield signal, typically around 10.3 ppm, due to the strong deshielding effect of the carbonyl group. This signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms at the ortho positions (^4JHF).

The two aromatic protons at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single doublet in the downfield region, likely around 7.8 ppm. The deshielding is caused by the electron-withdrawing nature of the aldehyde, fluorine, and iodine substituents. The splitting into a doublet would be due to coupling with the adjacent fluorine atoms (^3JHF).

^{13}C NMR Spectroscopy

Expected Spectral Data:

Chemical Shift (δ) ppm	Assignment
~188	Aldehydic carbon (C=O)
~163 (dd)	C-2, C-6 (C-F)
~135 (t)	C-3, C-5
~120 (t)	C-1
~95	C-4 (C-I)

Interpretation:

The ^{13}C NMR spectrum will provide valuable information about the carbon framework. The aldehydic carbonyl carbon is expected to be the most downfield signal, around 188 ppm. The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-6) will also be significantly downfield, expected around 163 ppm, and will appear as a doublet of doublets due to one-bond and three-bond C-F coupling. The aromatic carbons C-3 and C-5 will be equivalent and are predicted to be around 135 ppm, appearing as a triplet due to coupling with the two neighboring fluorine atoms. The carbon bearing the aldehyde group (C-1) is expected around 120 ppm and will likely be a triplet due to coupling with the two ortho fluorine atoms. The carbon attached to the iodine atom (C-4) will be the most upfield of the aromatic signals, around 95 ppm, due to the "heavy atom effect" of iodine.

^{19}F NMR Spectroscopy

Expected Spectral Data:

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -100 to -120	Singlet	Aromatic Fluorines (F-2, F-6)

Interpretation:

The ^{19}F NMR spectrum will show a single signal for the two equivalent fluorine atoms. The chemical shift is expected to be in the typical range for aryl fluorides, between -100 and -120 ppm relative to CFCl_3 . The signal is expected to be a singlet as there are no other fluorine

atoms to couple with. Long-range coupling to the aldehydic and aromatic protons might be observed with high-resolution instrumentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Salient Peaks:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2850 & ~2750	Medium	C-H stretch of aldehyde (Fermi doublets)
~1710	Strong	C=O stretch of aldehyde
~1600, ~1470	Medium-Strong	C=C stretching in aromatic ring
~1250	Strong	C-F stretch
~850	Strong	C-H out-of-plane bending
~700	Medium	C-I stretch

Interpretation:

The IR spectrum of **2,6-Difluoro-4-iodobenzaldehyde** will be characterized by a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde. The characteristic C-H stretching of the aldehyde proton will likely appear as two weak to medium bands (Fermi doublets) around 2850 cm⁻¹ and 2750 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1600-1470 cm⁻¹ region. A strong band due to the C-F stretching is expected around 1250 cm⁻¹. The C-I stretching vibration is expected to appear at a lower wavenumber, typically around 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

- Molecular Ion (M^+): The mass spectrum should show a prominent molecular ion peak at $m/z = 268$, corresponding to the molecular weight of the compound ($C_7H_3F_2IO$).
- M-1 Peak: A peak at $m/z = 267$, resulting from the loss of the aldehydic hydrogen atom ($[M-H]^+$).
- M-29 Peak: A peak at $m/z = 239$, corresponding to the loss of the formyl group ($[M-CHO]^+$).
- Iodine Isotope: The presence of iodine (^{127}I) will result in a characteristic isotopic pattern.
- Other Fragments: Other fragments may be observed due to the loss of fluorine or other parts of the molecule.

Interpretation:

The mass spectrum will confirm the molecular weight of the compound. The fragmentation pattern will be consistent with the structure of a substituted benzaldehyde, with initial losses of the aldehyde hydrogen and the entire formyl group being prominent. The presence of iodine will be readily identifiable from its monoisotopic nature.

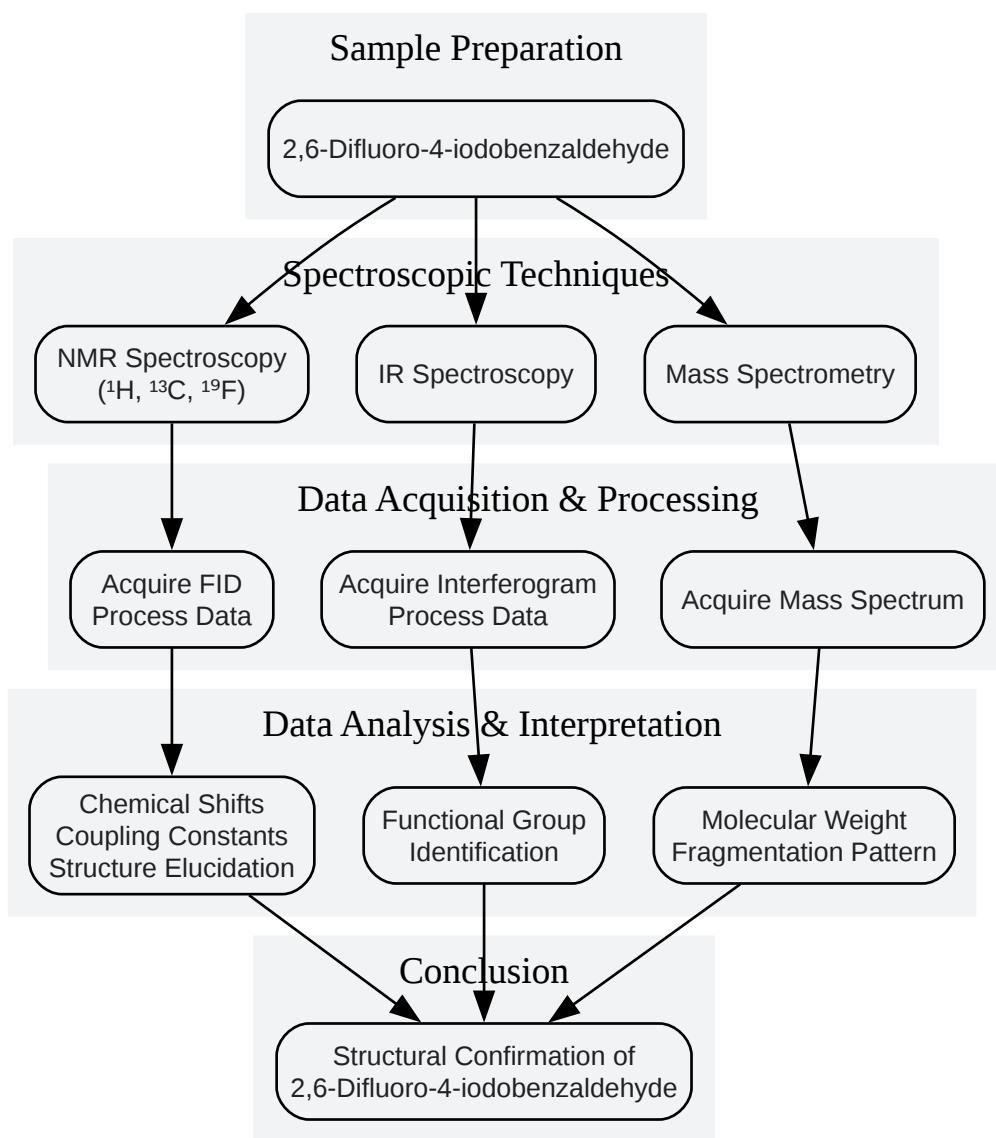
Experimental Protocols

While specific experimental data for **2,6-Difluoro-4-iodobenzaldehyde** is not provided in the search results, general protocols for acquiring NMR, IR, and MS data are well-established.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2,6-Difluoro-4-iodobenzaldehyde** in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer.
- Data Acquisition: Acquire 1H , ^{13}C , and ^{19}F NMR spectra using standard pulse sequences. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and improve the signal-to-noise ratio.

- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
- Analysis: Integrate the peaks in the ^1H NMR spectrum and determine the chemical shifts and coupling constants for all spectra.


IR Spectroscopy Protocol

- Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, an ATR-FTIR spectrometer can be used with the neat solid.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.
- Detection: Detect the ions to generate the mass spectrum.
- Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2,6-Difluoro-4-iodobenzaldehyde**.

Conclusion

The spectroscopic analysis of **2,6-Difluoro-4-iodobenzaldehyde** provides a clear and detailed picture of its molecular structure. The predicted NMR, IR, and MS data, based on established principles and comparison with analogous compounds, offer a reliable guide for the identification and characterization of this important synthetic building block. Researchers and drug development professionals can utilize this information to confirm the identity and purity of

their samples, as well as to understand the electronic and structural features that govern its reactivity. The availability of robust analytical data is crucial for ensuring the quality and reproducibility of research and development efforts in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Difluoro-4-iodobenzaldehyde | C7H3F2IO | CID 50997876 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 2,6-Difluoro-4-iodobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1392979#2-6-difluoro-4-iodobenzaldehyde-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com